Ethyl 4-ethyl-3-oxohexanoate
Description
Properties
IUPAC Name |
ethyl 4-ethyl-3-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-4-8(5-2)9(11)7-10(12)13-6-3/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKHNUDQGCOFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Enolate Formation : Ethyl acetoacetate is treated with a strong base (e.g., sodium ethoxide) in anhydrous ethanol to generate the enolate ion.
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Alkylation : The enolate reacts with 2-bromopentane (or analogous alkyl halides) at 0–5°C under inert atmosphere.
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Workup : The mixture is acidified, and the product is extracted with dichloromethane, followed by distillation under reduced pressure.
Key Conditions
Mechanistic Insights
The enolate attacks the electrophilic carbon of the alkyl halide, displacing the bromide ion. Steric hindrance at the γ-position necessitates prolonged reaction times (12–24 hours) for complete conversion.
Claisen Condensation with Modified Substrates
Claisen condensation between ethyl propionate and ethyl 3-oxovalerate offers a route to construct the β-keto ester framework with the desired ethyl branch.
Reaction Protocol
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Substrate Mixing : Equimolar amounts of ethyl propionate and ethyl 3-oxovalerate are combined in dry toluene.
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Catalysis : Sodium hydride (1.1 equiv) is added under nitrogen, and the mixture is refluxed for 8 hours.
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Isolation : The product is purified via vacuum distillation after aqueous workup.
Key Conditions
Limitations
Competitive self-condensation of ethyl propionate may reduce efficiency, necessitating precise stoichiometric control.
Grignard Addition to α,β-Unsaturated Esters
Conjugate addition of ethylmagnesium bromide to ethyl 3-oxo-4-pentenoate introduces the ethyl group at the γ-position.
Reaction Protocol
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Substrate Preparation : Ethyl 3-oxo-4-pentenoate is synthesized via oxidation of ethyl 4-pentenoate.
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Grignard Reaction : Ethylmagnesium bromide (2.0 equiv) is added dropwise to the α,β-unsaturated ester in THF at −78°C.
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Quenching and Isolation : The reaction is quenched with ammonium chloride, and the product is extracted and distilled.
Key Conditions
Side Reactions
Over-addition or polymerization may occur if temperature control is inadequate.
Multi-Step Synthesis from trans-3-Hexenoic Acid
Adapting methodologies from Ethyl-4-oxohexanoate synthesis, trans-3-hexenoic acid derivatives are functionalized to introduce the ethyl group.
Reaction Protocol
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Epoxidation : trans-3-Hexenoic acid is treated with 3-chloroperbenzoic acid in chloroform to form the epoxide.
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Ring-Opening : The epoxide reacts with boron trifluoride diethyl etherate, facilitating rearrangement to introduce the ketone.
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Esterification : The resulting acid is esterified with ethanol under sulfuric acid catalysis.
Key Conditions
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Epoxidation Agent : 3-Chloroperbenzoic acid
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Catalyst : Boron trifluoride diethyl etherate
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Esterification : H₂SO₄, refluxing ethanol
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Yield : ~40–50% (reported for analogous multi-step syntheses).
Esterification of 4-Ethyl-3-Oxohexanoic Acid
Direct esterification of the pre-formed carboxylic acid with ethanol provides a straightforward route.
Reaction Protocol
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Acid Preparation : 4-Ethyl-3-oxohexanoic acid is synthesized via oxidation of 4-ethyl-3-hydroxyhexanoate.
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Esterification : The acid is refluxed with excess ethanol and catalytic sulfuric acid for 6 hours.
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Purification : The ester is isolated via fractional distillation.
Key Conditions
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Catalyst : H₂SO₄ (5% v/v)
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Solvent : Excess ethanol
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Temperature : 80°C
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Alkylation | High atom economy | Steric hindrance reduces efficiency | 60–70% |
| Claisen Condensation | No specialized reagents | Self-condensation side reactions | 55–65% |
| Grignard Addition | Precise γ-functionalization | Low-temperature requirements | 50–60% |
| Multi-Step Synthesis | Scalable for industrial use | Lengthy and labor-intensive | 40–50% |
| Direct Esterification | High yields and simplicity | Requires pre-formed carboxylic acid | 75–85% |
Scientific Research Applications
Ethyl 4-ethyl-3-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-ethyl-3-oxohexanoate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These reactions can lead to the formation of active intermediates that interact with biological molecules and pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural similarities with Ethyl 4-ethyl-3-oxohexanoate, differing primarily in substituents or additional functional groups:
Key Differences and Implications
Substituent Effects on Reactivity: The bromo and dimethyl groups in Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate enhance its utility in nucleophilic substitution reactions (e.g., Suzuki couplings) due to the bromine leaving group and steric hindrance from dimethyl groups .
Functional Group Variations: Ethyl 4-acetyl-5-oxohexanoate contains an additional acetyl group at C4, enabling participation in Claisen condensations or Michael additions. Its dual ketone groups (C3 and C5) broaden its utility in synthesizing polycyclic structures . Ethyl-4-oxohexanoate lacks the ethyl substituent, reducing steric bulk and making it more reactive in ester hydrolysis compared to this compound .
Physical Properties: The density of Ethyl-4-oxohexanoate (0.964 g/cm³) is lower than predicted for its analogs, likely due to reduced molecular weight and simpler structure . The brominated analog (C₁₀H₁₇BrO₃) has a significantly higher molecular weight (265.15 g/mol), impacting its crystallization behavior and melting point .
Research and Application Insights
- Synthetic Utility: this compound’s β-keto ester group is pivotal in synthesizing heterocycles like pyrazoles and pyrroles via reactions with hydrazines or amines .
- Industrial Relevance: Brominated derivatives (e.g., Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate) are valuable intermediates in pharmaceutical synthesis, particularly for alkylation or cross-coupling reactions .
Biological Activity
Ethyl 4-ethyl-3-oxohexanoate is a compound of increasing interest in the fields of organic chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, exploring its interactions with enzymes, effects on metabolic pathways, and applications in various scientific domains.
Chemical Structure and Properties
This compound belongs to the class of beta-keto esters, characterized by the presence of both an ester and a ketone functional group. Its molecular formula is , with a molecular weight of approximately 174.25 g/mol. The structure includes an ethyl group attached to the carbon chain, contributing to its lipophilicity and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 174.25 g/mol |
| Functional Groups | Ester, Ketone |
| Solubility | Moderate in organic solvents |
Enzyme Interactions
This compound exhibits significant biological activity through its interactions with various enzymes involved in metabolic pathways:
- Alcohol Dehydrogenase (ADH) : This enzyme catalyzes the conversion of alcohols to aldehydes or ketones. This compound has been shown to act as a substrate for ADH, influencing lipid metabolism and potentially impacting energy production pathways.
- Glucose Dehydrogenase (GDH) : Similar to ADH, GDH catalyzes the oxidation of glucose. The compound's interaction with GDH suggests it may modulate glucose metabolism, which is crucial for maintaining energy homeostasis in cells.
Cellular Effects
Research indicates that this compound can influence cellular signaling pathways by modulating enzyme activity. This modulation can lead to changes in gene expression related to lipid metabolism, affecting overall cellular lipid levels and potentially contributing to metabolic disorders if dysregulated .
The molecular mechanism underlying the biological activity of this compound involves its binding to the active sites of enzymes like ADH and GDH. This binding facilitates the reduction of its carbonyl group to an alcohol, thereby influencing metabolic processes:
This reaction pathway highlights the compound's role as a potential modulator in various biochemical reactions.
Study 1: Metabolic Pathway Modulation
A study investigated the effects of this compound on lipid metabolism in liver cells. Results showed that treatment with the compound increased the activity of ADH, leading to enhanced conversion rates of fatty acids into energy substrates. This suggests potential applications in treating metabolic syndrome.
Study 2: Pharmacological Applications
Another research focused on the pharmacokinetics of this compound, examining its absorption, distribution, metabolism, and excretion (ADME) properties. The findings indicated favorable characteristics for drug formulation, including good oral bioavailability and moderate half-life, making it a candidate for further development as a therapeutic agent .
Applications
The biological activities of this compound open avenues for various applications:
- Pharmaceutical Development : As an intermediate in drug synthesis, it may play a role in developing new medications targeting metabolic disorders.
- Flavor and Fragrance Industry : Its pleasant aroma makes it suitable for use as a flavoring agent in food products.
- Research Reagent : Utilized in organic synthesis for developing new chemical processes and compounds.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group in ethyl 4-ethyl-3-oxohexanoate can undergo oxidation under controlled conditions. For example:
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Oxidation to carboxylic acid : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media converts the β-keto ester into 4-ethyl-3-oxohexanoic acid.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄, H₂SO₄, 60°C, 4h | 4-ethyl-3-oxohexanoic acid | ~75% |
Hydrolysis and Decarboxylation
The ester group is susceptible to hydrolysis under acidic or basic conditions:
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Alkaline hydrolysis : Reaction with aqueous NaOH yields the sodium salt of 4-ethyl-3-oxohexanoic acid, which undergoes decarboxylation upon heating to form 4-ethyl-2-pentanone .
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Acid-catalyzed hydrolysis : Produces 4-ethyl-3-oxohexanoic acid, which can further decarboxylate to 3-ethylhexan-2-one .
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Alkaline hydrolysis | 2M NaOH, reflux, 6h | Sodium 4-ethyl-3-oxohexanoate | Decarboxylates at 120°C |
| Acid hydrolysis | HCl (37%), 80°C, 3h | 4-ethyl-3-oxohexanoic acid | Forms ketone via CO₂ loss |
Condensation Reactions
The β-keto ester participates in Claisen and aldol-like condensations due to its enolizable α-hydrogens:
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Coumarin synthesis : Condensation with acyl phloroglucinols in the presence of BF₃·Et₂O yields 4-(1-haloalkyl)-5,7-dihydroxy-6-acylcoumarins or furobenzopyranones .
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Cross-aldol reactions : Reacts with aldehydes (e.g., benzaldehyde) under basic conditions to form α,β-unsaturated ketones .
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acyl phloroglucinol | BF₃·Et₂O, CHCl₃, 20°C | 4-(1-bromopropyl)-5,7-dihydroxycoumarin | 65% |
| Benzaldehyde | NaOEt, EtOH, reflux | Ethyl 4-ethyl-3-cinnamoylhexanoate | 52% |
Reduction of the Ketone Group
The ketone moiety can be reduced to a secondary alcohol using hydride donors:
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NaBH₄ reduction : Selective reduction of the ketone to ethyl 4-ethyl-3-hydroxyhexanoate .
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Catalytic hydrogenation : H₂/Pd-C reduces the ketone to the corresponding alcohol without affecting the ester .
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1h | Ethyl 4-ethyl-3-hydroxyhexanoate | >90% |
| H₂ (1 atm), Pd/C | EtOAc, 25°C, 12h | Ethyl 4-ethyl-3-hydroxyhexanoate | 85% |
Nucleophilic Acyl Substitution
The ester group reacts with nucleophiles such as amines or alkoxides:
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Transesterification : Methanol in acidic conditions converts the ethyl ester to mthis compound .
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Aminolysis : Reaction with ammonia yields 4-ethyl-3-oxohexanoamide .
| Nucleophile | Conditions | Product | Efficiency |
|---|---|---|---|
| MeOH, H₂SO₄ | 70°C, 8h | Mthis compound | 88% |
| NH₃ (g) | THF, 25°C, 24h | 4-ethyl-3-oxohexanoamide | 70% |
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes pyrolysis:
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Decarboxylation : Loss of CO₂ generates 4-ethyl-2-pentanone .
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Ketene formation : Elimination of ethanol produces a reactive ketene intermediate .
Key Mechanistic Insights:
-
The β-keto ester structure facilitates enolate formation, enabling C–C bond-forming reactions .
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Steric hindrance from the 4-ethyl group slows reactions at the β-carbon but stabilizes intermediates via hyperconjugation .
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Competing pathways (e.g., decarboxylation vs. condensation) are highly condition-dependent .
Q & A
Q. What are the recommended safety protocols for handling Ethyl 4-ethyl-3-oxohexanoate in laboratory settings?
Researchers must adhere to stringent safety measures:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods when handling volatile forms to avoid inhalation .
- Waste Management : Segregate chemical waste into designated containers and collaborate with certified disposal agencies to mitigate environmental risks .
- Emergency Procedures : Immediate flushing with water for 15+ minutes is required for accidental exposure, followed by medical consultation .
Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their key reaction conditions?
Synthesis typically involves:
- Claisen Condensation : Reacting ethyl acetoacetate with ethyl bromide under basic conditions (e.g., NaOEt) to form the β-ketoester backbone. Temperature control (0–5°C) prevents side reactions .
- Oxidation-Reduction Sequences : Use of mild oxidizing agents (e.g., pyridinium chlorochromate) to introduce ketone groups while preserving ester functionality. Yields are optimized via inert atmospheres (N₂/Ar) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what critical peaks should researchers anticipate?
- ¹H NMR : Expect a triplet at δ 1.2–1.3 ppm (ethyl ester CH₃), a quartet at δ 4.1–4.2 ppm (ester CH₂), and a singlet at δ 3.4–3.5 ppm (ketone-adjacent CH₂) .
- IR Spectroscopy : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 186.2 (C₁₀H₁₈O₃) with fragmentation patterns indicating ethyl and ketone groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts) when characterizing this compound derivatives?
- Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent interference in NMR analysis .
- 2D NMR Techniques : Employ COSY and HSQC to differentiate overlapping proton signals and assign carbon environments unambiguously .
- Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts to identify conformational anomalies .
Q. What experimental strategies can optimize the yield of this compound in multi-step syntheses involving ketone formation and esterification?
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Temperature Gradients : Perform esterification at 60–70°C to accelerate kinetics while minimizing thermal decomposition .
- In-Line Monitoring : Employ FTIR or Raman spectroscopy for real-time tracking of ketone and ester functional groups, enabling rapid adjustments .
Q. What methodologies are appropriate for investigating the potential biological activity of this compound, such as antimicrobial or enzyme inhibitory effects?
- Antimicrobial Assays : Conduct broth microdilution tests (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with controls for solvent toxicity .
- Enzyme Inhibition Studies : Use fluorometric or colorimetric assays (e.g., NADH-coupled reactions) to evaluate inhibition of target enzymes like B-Raf kinase. IC₅₀ values should be calculated using nonlinear regression .
- Metabolic Stability : Assess compound stability in liver microsomes (e.g., human CYP450 isoforms) to predict pharmacokinetic profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
